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This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 5-Formyl-2-methoxybenzonitrile (CoH7NO:2), a valuable building block in
medicinal chemistry and materials science. This document is intended for researchers,
scientists, and drug development professionals, offering in-depth analysis and practical insights
into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data.

Introduction and Molecular Structure

5-Formyl-2-methoxybenzonitrile, with a molecular weight of 161.16 g/mol , possesses a
unique trifunctionalized aromatic scaffold.[1] The interplay between the electron-withdrawing
nitrile and formyl groups and the electron-donating methoxy group creates a distinct electronic
environment, which is reflected in its spectroscopic signatures. Understanding these signatures
is paramount for reaction monitoring, quality control, and the rational design of novel
derivatives.

Below is the chemical structure of 5-Formyl-2-methoxybenzonitrile, which will be referenced
throughout this guide.
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Figure 1: Molecular Structure of 5-Formyl-2-methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. The predicted *H and 3C NMR spectra of 5-Formyl-2-methoxybenzonitrile are

detailed below.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
) Aldehyde proton (-
~10.0 Singlet 1H
CHO)
~7.8 Doublet 1H Aromatic proton (H-6)
~7.6 Doublet of doublets 1H Aromatic proton (H-4)
~7.1 Doublet 1H Aromatic proton (H-3)
Methoxy protons (-
~3.9 Singlet 3H P (

OCHs3)

Interpretation:

o The aldehyde proton is expected to be the most downfield-shifted signal due to the strong

deshielding effect of the carbonyl group.

o The aromatic protons will exhibit a characteristic splitting pattern. H-6, being ortho to the

electron-withdrawing formyl group, will be downfield. H-4 will be a doublet of doublets due to

coupling with both H-3 and H-6. H-3, being ortho to the electron-donating methoxy group, will

be the most upfield of the aromatic protons.
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+ The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to
couple with.
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Figure 2: Predicted *H NMR Chemical Shift Correlations.

3C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
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Chemical Shift (6, ppm) Assignment

~190 Aldehyde Carbonyl (C=0)

~160 C-2 (Carbon attached to -OCHs)
~135 C-4

~133 C-6

~120 C-5 (Carbon attached to -CHO)
~118 Nitrile Carbon (C=N)

~115 C-1 (Carbon attached to -CN)
~112 C-3

~56 Methoxy Carbon (-OCHs)

Interpretation:

The carbonyl carbon of the aldehyde will be the most downfield signal.

The carbon attached to the methoxy group (C-2) will also be significantly downfield due to
the electronegativity of the oxygen atom.

The nitrile carbon will appear in the characteristic region for cyano groups.

The remaining aromatic carbons will have shifts determined by the combined electronic
effects of the substituents.

The methoxy carbon will be the most upfield signal.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

Dissolve approximately 5-10 mg of 5-Formyl-2-methoxybenzonitrile in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).[2]
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e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative
analysis is required.

o Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
e Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

e For 'H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good
signal-to-noise ratio should be used.

o For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Wavenumber (cm~—?) Vibration Type Functional Group
~3100-3000 C-H stretch Aromatic
~2950-2850 C-H stretch Methoxy (-OCH3)
~2230-2210 C=N stretch Nitrile

~1700 C=0 stretch Aldehyde
~1600-1450 C=C stretch Aromatic Ring
~1250 C-O stretch Aryl ether

Interpretation:
e The sharp, strong absorption around 2220 cm~1 is a definitive indicator of the nitrile group.[3]

e The strong carbonyl stretch of the aldehyde at approximately 1700 cm~1* is another key
diagnostic peak.[3]
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e The presence of aromatic C-H and C=C stretching vibrations confirms the benzene ring.

e The C-O stretching of the aryl ether and the C-H stretching of the methoxy group provide
further evidence for the methoxy substituent.

Functional Groups

Aldehyde

Characteristic IR Absorptions\(cm™1)

~2950 (C-H stretch)
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Click to download full resolution via product page

Figure 3: Key Functional Groups and Their Predicted IR Absorptions.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal is clean.

e Place a small amount of the solid 5-Formyl-2-methoxybenzonitrile sample directly onto the

crystal.
e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
e Record a background spectrum of the empty ATR accessory.

o Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm™1,

[4]
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e The data is usually presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound.

m/z lon

161 [M]* (Molecular lon)
160 [M-H]*

132 [M-CHOJ*

130 [M-OCHs]*

Interpretation:

e The molecular ion peak at m/z 161 corresponds to the exact mass of 5-Formyl-2-
methoxybenzonitrile (CoH7NO2).[1][5]

o Aprominent peak at m/z 160 is expected due to the loss of the aldehydic hydrogen.

o Fragmentation involving the loss of the formyl group (CHO, 29 Da) would result in a fragment
at m/z 132.

e Loss of the methoxy group (OCHs, 31 Da) would lead to a fragment at m/z 130.

Experimental Protocol: Mass Spectrometry

Sample Preparation (Electron lonization - El):

¢ Dissolve a small amount of the sample in a volatile solvent (e.g., methanal,
dichloromethane).

 Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS).
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Data Acquisition:
e Use a standard electron ionization energy of 70 eV.
e Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

e The resulting spectrum will show the relative abundance of the different fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the
unambiguous identification and characterization of 5-Formyl-2-methoxybenzonitrile. The
predicted *H NMR, 3C NMR, IR, and MS data, along with the provided experimental protocols,
offer a comprehensive resource for researchers working with this important chemical
intermediate. The unique combination of functional groups gives rise to a distinct set of
spectroscopic features that can be readily interpreted to confirm the structure and purity of the
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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